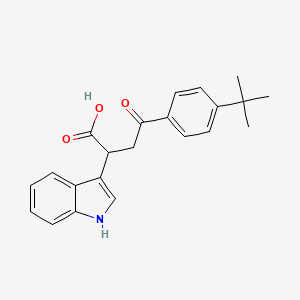

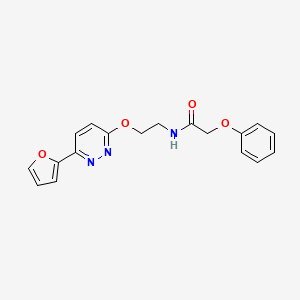

![molecular formula C25H22IN3O3 B2481280 (2Z)-N-(4-乙基苯基)-5-(羟甲基)-2-[(4-碘苯基)亚胺]-8-甲基-2H-吡喃[2,3-c]吡啶-3-甲酰胺 CAS No. 866349-11-3](/img/structure/B2481280.png)

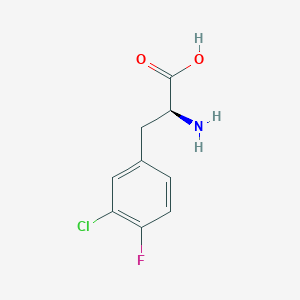

(2Z)-N-(4-乙基苯基)-5-(羟甲基)-2-[(4-碘苯基)亚胺]-8-甲基-2H-吡喃[2,3-c]吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(2Z)-N-(4-ethylphenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide" belongs to a class of organic compounds known for their diverse biological activities. These compounds are part of a broader group of pyranopyridine derivatives synthesized for various pharmacological and chemical studies.

Synthesis Analysis

The synthesis of related pyranopyridine carboxamides typically involves the reaction of pyridoxal hydrochloride with various N-arylcyanoacetamides, followed by reactions with aromatic amines. This methodology has led to a wide series of 2-(N-R-phenyl)imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamides with notable antimicrobial activities (Zhuravel et al., 2005).

Molecular Structure Analysis

The molecular structure of pyranopyridine derivatives, such as the title compound, typically features planar configurations stabilized by various intramolecular and intermolecular interactions, including hydrogen bonding and π-π interactions, contributing to their stability and reactivity (Suresh et al., 2007).

Chemical Reactions and Properties

These compounds undergo diverse chemical reactions, forming new derivatives with potential biological activities. Reactions include Michael addition, condensation with formic acid and benzylidene malononitrile, and treatment with acetonitrile derivatives, demonstrating the versatile reactivity of the pyranopyridine core (Thabet et al., 2012).

科学研究应用

抗微生物活性

由Zhuravel等人(2005年)进行的研究探讨了类似于(2Z)-N-(4-乙基苯基)-5-(羟甲基)-2-[(4-碘苯基)亚胺基]-8-甲基-2H-吡喃并[2,3-c]吡啶-3-甲酰胺的化合物的合成和抗微生物活性。研究表明,在各种合成化合物中展示了显著的抗菌和抗真菌活性,与标准药物相当(Zhuravel et al., 2005)。

杂环化学中的合成和转化

Kumar和Mashelker(2007年)的工作涉及合成含有2-H-吡喃吡啶-2-酮基团的新型噁二唑杂环化合物,表明具有增强的高血压活性的潜力(Kumar & Mashelker,2007年)。同样,Kumar和Mashelker(2006年)合成了乙酸乙酯5-甲基-6-氰基-7-取代-2-氧代-2H-吡喃并[2,3-b]吡啶-3-羧酸酯的新衍生物,表明具有潜在的降压作用(Kumar & Mashelker, 2006)。

配位化学中的磁性研究

Mandal等人(2011年)对杂环化合物的官能化反应进行了实验和理论研究,包括1H-吡唑-3-甲酰胺,从而揭示了磁性能和在配位化学中的潜在应用的见解(Mandal等人,2011年)。

抗肿瘤和抗氧化活性的潜力

Bialy和Gouda(2011年)合成了氰乙酰胺的新衍生物,表明具有有希望的抗肿瘤和抗氧化活性。这表明相关化合物在医学研究中的潜在应用(Bialy & Gouda, 2011)。

融合杂环化合物的合成

Wang等人(2012年)展示了乙酸乙酯2-羟基-7-甲基-5-氧代-4-芳基-2-(三氟甲基)-3,4-二氢-2H,5H-吡喃并[4,3-b]吡喃-3-羧酸酯衍生物的合成,对于相关氟化融合杂环化合物的合成至关重要(Wang et al., 2012)。

属性

IUPAC Name |

N-(4-ethylphenyl)-5-(hydroxymethyl)-2-(4-iodophenyl)imino-8-methylpyrano[2,3-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22IN3O3/c1-3-16-4-8-19(9-5-16)28-24(31)22-12-21-17(14-30)13-27-15(2)23(21)32-25(22)29-20-10-6-18(26)7-11-20/h4-13,30H,3,14H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSQDNXBFMAFLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=NC=C3CO)C)OC2=NC4=CC=C(C=C4)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22IN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

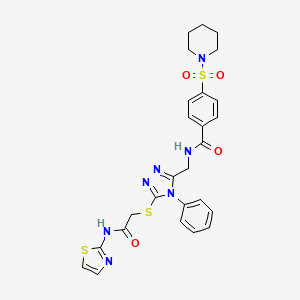

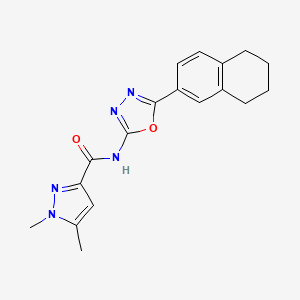

![1-(2-(azepan-1-yl)-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2481202.png)

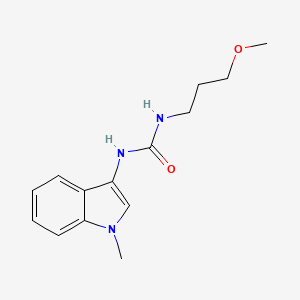

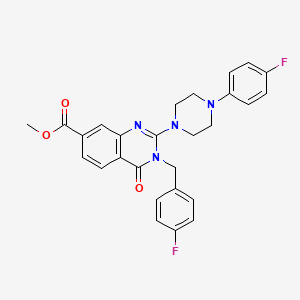

![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-(3-methoxypropyl)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2481203.png)

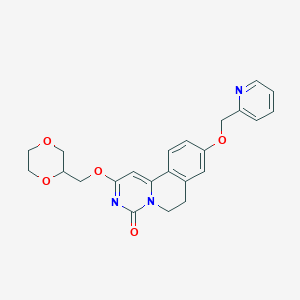

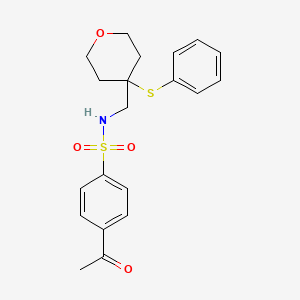

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2481204.png)

![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2481205.png)

![N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2481209.png)